3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one
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Overview
Description
3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxyphenyl group and an amino group attached to a dihydrobenzofuranone core, making it a unique structure with potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the condensation of 2-ethoxyaniline with a suitable benzofuranone precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like zinc chloride to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-1,3-DIHYDRO-2-BENZOFURAN-1-ONE: Lacks the amino group, resulting in different biological activity.
3-[(2-METHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE: Similar structure but with a methoxy group instead of an ethoxy group, leading to variations in pharmacological properties.
Uniqueness
3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C16H15NO3 |
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Molecular Weight |
269.29 g/mol |
IUPAC Name |
3-(2-ethoxyanilino)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C16H15NO3/c1-2-19-14-10-6-5-9-13(14)17-15-11-7-3-4-8-12(11)16(18)20-15/h3-10,15,17H,2H2,1H3 |
InChI Key |
APPJTBKISNXSEB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2 |
Origin of Product |
United States |
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